![molecular formula C6H12O2S B2387967 3-Methyl-2-(methylthio)butanoic acid CAS No. 58475-11-9](/img/structure/B2387967.png)
3-Methyl-2-(methylthio)butanoic acid
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Overview
Description
3-Methyl-2-(methylthio)butanoic acid is a chemical compound with the molecular formula C6H12O2S . It has an average mass of 134.197 Da and a monoisotopic mass of 134.040146 Da .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-(methylthio)butanoic acid consists of carbon, hydrogen, oxygen, and sulfur atoms . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Flavor Compound in Food Products
3-Methyl-2-(methylthio)butanoic acid is an important flavor compound in many food products, both fermented and non-fermented (heat-treated) products . It is generally perceived as malty, chocolate-like . The production and degradation of these aldehydes from amino acids is described and reviewed extensively in literature .
Biosynthesis of 1,3-Propanediol (PDO)
3-Methyl-2-(methylthio)butanoic acid can be used in the construction of a synthetic metabolic pathway enabling direct biosynthesis of 1,3-propanediol (PDO) from glucose via the Krebs cycle intermediate malate .
Production of Enantiopure Compounds
Enzyme cascades can be designed for producing enantiopure (R / S)-2-hydroxy-4-(methylthio)butanoic acid (HMTBA) .
Animal Nutrition and Growth Performance
Supplementation of 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester has been shown to alter ruminal and cecal bacterial composition and improve growth performance of finishing beef cattle .
Ruminal and Cecal Fermentation
The compound has effects on ruminal and cecal fermentation, microbial composition, nutrient digestibility, plasma biochemical parameters .
Estimation of Duodenal Microbial N Flow
Urinary excretion of purine derivatives was used to estimate duodenal microbial N flow .
Safety and Hazards
properties
IUPAC Name |
3-methyl-2-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVJDJKUPKFBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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